molecular formula C19H16N2O B2717438 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 941083-73-4

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Cat. No. B2717438
CAS RN: 941083-73-4
M. Wt: 288.35
InChI Key: WKRTVONHHXJBQT-UHFFFAOYSA-N
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Description

“2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is a chemical compound . It is available for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, a series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or its derivatives can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its IR, 1H-NMR, and 13C NMR spectra have been reported .

Scientific Research Applications

Antibacterial Activity

A study on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed significant in vitro antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Largani et al., 2017).

Benzodiazepine Receptor Activity

Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives were synthesized and evaluated for their ability to inhibit radioligand binding to central and peripheral benzodiazepine receptors (BZRs), showing high potency in displacing specific radioligands from BZR sites. This indicates potential for research into central nervous system disorders (Ferlin et al., 2005).

Catalysis and Polymerization

Research into pyrrole-based ligands and their aluminum and zinc complexes highlighted their effectiveness as catalysts for the ring-opening polymerization of ɛ-caprolactone, which is significant for materials science and polymer chemistry (Qiao et al., 2011).

Anticancer Activity

Several studies have focused on the synthesis of pyrroloquinoline derivatives and their evaluation as potential antitumor agents. Compounds based on the pyrrolo[3,4-b]quinolin-3(2H)-one structure demonstrated selective antitumor activity, indicating a promising avenue for developing new cancer therapies (Nagarapua et al., 2012).

Translocator Protein Ligands

A new class of pyrazolo[3,4-b]quinoline derivatives related to alpidem was designed and showed high affinity for the translocator protein (TSPO), relevant to anxiolytic and neuroprotective agent research (Cappelli et al., 2011).

properties

IUPAC Name

2-benzyl-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13-15-9-5-6-10-16(15)20-17-12-21(19(22)18(13)17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRTVONHHXJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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